2-Isobutylpyrazine
Overview
Description
2-Isobutylpyrazine is a chemical compound with the molecular formula C8H12N2 and a molecular weight of 136.19 . It is known to have a potent bell-pepper odorant and has been found to bind to cow olfactory mucosa homogenate .
Synthesis Analysis
The biosynthesis of 2-Isobutylpyrazine involves the methoxylation of the nonvolatile precursor 2-hydroxy-3-isobutylpyrazine to give rise to the highly volatile 2-Isobutylpyrazine . Two previously uncharacterized S-adenosyl-methionine-dependent O-methyltransferase genes, termed VvOMT3 and VvOMT4, have been identified. The VvOMT3 protein was found to be highly specific and efficient for 2-hydroxy-3-isobutylpyrazine methylation .Chemical Reactions Analysis
The last step of 2-Isobutylpyrazine biosynthesis involves the methoxylation of the nonvolatile precursor 2-hydroxy-3-isobutylpyrazine . This reaction is catalyzed by the VvOMT3 protein, which is highly specific and efficient for 2-hydroxy-3-isobutylpyrazine methylation .Physical And Chemical Properties Analysis
2-Isobutylpyrazine has a predicted boiling point of 190.8±20.0 °C and a predicted density of 0.958±0.06 g/cm3 . It is stored at temperatures between 2-8°C .Scientific Research Applications
Organoleptic Impact in Wines
2-Isobutylpyrazine, specifically 2-methoxy-3-isobutylpyrazine, plays a significant role in determining the organoleptic characteristics of red wines, particularly those from Bordeaux and Loire regions. This compound contributes to the green bell pepper character in wines, with a threshold value of 15 ng/L identified beyond which this characteristic becomes marked. The concentration of 2-methoxy-3-isobutylpyrazine in grapes and consequently in wines is influenced by environmental and cultural conditions, such as soil type, climate, and training systems. A correlation exists between the breakdown of malic acid and 2-methoxy-3-isobutylpyrazine concentrations during grape ripening, regardless of grape variety or environmental conditions (Roujou de Boubée, van Leeuwen, & Dubourdieu, 2000).
Warning Odour Function in Ecology
2-Isobutylpyrazine, particularly 2-methoxy-3-isobutylpyrazine, appears to function as an alerting or warning signal in ecological contexts. Research involving naive hatchling chicks demonstrated that they exhibit a neophobic ‘alerting’ reaction to 2-methoxy-3-isobutylpyrazine, suggesting that this compound can be interpreted as a warning signal by certain predators like birds (Guilford, Nicol, Rothschild, & Moore, 1987).
Location and Extractability in Grapes and Wines
The exact location of 2-methoxy-3-isobutylpyrazine in Cabernet Sauvignon grape bunches was identified as being primarily in stems, skins, and seeds, with minimal presence in the flesh. This distribution changes during ripening, affecting the extractability of this compound during the winemaking process. Factors like settling white must and careful addition of press wine to blends can influence the final concentration of 2-methoxy-3-isobutylpyrazine in wines (Boubée, Cumsille, Pons, & Dubourdieu, 2002).
Genetic Dependence in Grape Varieties
The concentration of 2-methoxy-3-isobutylpyrazine in grape berries is influenced by the grape genotype. Studies have shown that quantifiable levels of this compound are found only in certain grape varieties like Cabernet Franc, Cabernet Sauvignon, Merlot, Sauvignon Blanc, and Semillon. This indicates a genetic connection for the occurrence of 2-methoxy-3-isobutylpyrazine in grapes (Koch, Doyle, Matthews, Williams, & Ebeler, 2010).
Flavor and Fragrance Applications
2-Isobutylpyrazine, particularly in the form of Chocarom Pyrazine (isomeric mixture of 3,5-dimethyl-2-isobutylpyrazine and 3,6-dimethyl-2-isobutylpyrazine), is used extensively in flavor and fragrance compositions. It imparts a warm cocoa and hazelnut aroma, with applications in food products like chocolates, baked goods, and milk products, as well as in fragrances to boost woody notes and provide depth and warmth (Zviely, Abushqara, & Hodrien, 2005).
Influence of Light Exposure on Berry Concentration
The concentration of methoxypyrazines, including 2-methoxy-3-isobutylpyrazine, in grapes is affected by light exposure. Studies have shown that light exposure has dual effects: promoting the formation of methoxypyrazines in immature grapes and photodecomposing these compounds in ripening grapes. This implies that both the presence and absence of light at different stages of grape development can significantly influence the final concentration of methoxypyrazines in wines (Hashizume & Samuta, 1999).
Safety And Hazards
In case of inhalation, it is advised to move the victim into fresh air and provide artificial respiration if necessary . If it comes into contact with the skin, it should be washed off with soap and plenty of water . In case of ingestion, the mouth should be rinsed with water and vomiting should not be induced .
properties
IUPAC Name |
2-(2-methylpropyl)pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-7(2)5-8-6-9-3-4-10-8/h3-4,6-7H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAIMUUJMEBJXAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC=CN=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80183668 | |
Record name | Isobutylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80183668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isobutylpyrazine | |
CAS RN |
29460-92-2 | |
Record name | Isobutylpyrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29460-92-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isobutylpyrazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029460922 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isobutylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80183668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isobutylpyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.120 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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